molecular formula C36H71NO B12642700 N-Oleylstearamide CAS No. 41562-24-7

N-Oleylstearamide

Cat. No.: B12642700
CAS No.: 41562-24-7
M. Wt: 534.0 g/mol
InChI Key: PECBPCUKEFYARY-ZPHPHTNESA-N
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Description

N-Oleylstearamide is a heterocyclic organic compound with the molecular formula C36H71NO and a molecular weight of 533.955 g/mol . It is also known by its IUPAC name, N-[(Z)-octadec-9-enyl]octadecanamide . This compound is characterized by its long carbon chains and amide functional group, making it a significant molecule in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Oleylstearamide can be synthesized through the reaction of oleylamine with stearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction conditions often include temperatures ranging from 100°C to 200°C and may require several hours to complete .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can produce larger quantities of the compound with higher purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Oleylstearamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-Oleylstearamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.

    Medicine: Investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic applications.

    Industry: Utilized in the production of lubricants, coatings, and plasticizers

Mechanism of Action

The mechanism by which N-Oleylstearamide exerts its effects involves interactions with cell membranes and intracellular signaling pathways. It is believed to influence membrane fluidity and receptor function, thereby modulating various cellular processes. The compound may also activate specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Oleylstearamide is unique due to its combination of long carbon chains and the presence of both oleyl and stearic acid moieties. This structure imparts specific physicochemical properties, such as enhanced hydrophobicity and stability, making it suitable for various specialized applications .

Properties

CAS No.

41562-24-7

Molecular Formula

C36H71NO

Molecular Weight

534.0 g/mol

IUPAC Name

N-[(Z)-octadec-9-enyl]octadecanamide

InChI

InChI=1S/C36H71NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-35H2,1-2H3,(H,37,38)/b19-17-

InChI Key

PECBPCUKEFYARY-ZPHPHTNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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